N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide
Description
N-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core. This scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s structure includes a trifluoromethyl (-CF₃) group at position 3 and a benzyl-acetamide substituent at position 4. The -CF₃ group enhances lipophilicity and metabolic stability, while the benzyl-acetamide moiety may influence target binding affinity .
Properties
Molecular Formula |
C13H10F3N5OS |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
N-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H10F3N5OS/c1-7(22)17-6-8-2-4-9(5-3-8)10-20-21-11(13(14,15)16)18-19-12(21)23-10/h2-5H,6H2,1H3,(H,17,22) |
InChI Key |
YNQFWKWWZJYJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often starts from benzohydrazide derivatives and carbon disulfide , which react in ethanol under basic conditions (catalytic potassium hydroxide) to form 1,3,4-thiadiazole intermediates. This step typically takes 16 hours at room temperature, followed by filtration and washing to remove excess reagents.
Subsequent reaction with hydrazine monohydrate in refluxing water for 4 hours converts these intermediates into hydrazine-substituted thiadiazoles.
The triazole ring is then formed by cyclization involving the thiadiazole intermediate and hydrazine derivatives, often under reflux conditions (70 °C) for 8–12 hours in methanol with potassium hydroxide and carbon disulfide.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 3-position of the triazolo-thiadiazole ring is introduced via reaction with trifluoromethylated aryl halides or through trifluoromethylation reagents during or after ring formation. Specific reagents and conditions vary, but nucleophilic substitution on the thiol group of the thiadiazole ring with trifluoromethylated aryl halides in DMF with potassium carbonate is common.
Functionalization at the 6-Position: Benzyl Substitution
- The 6-position of the fused triazolo-thiadiazole ring, bearing a thiol group, is alkylated with benzyl halides (e.g., 4-(bromomethyl)benzyl derivatives) in polar aprotic solvents such as DMF, in the presence of base like potassium carbonate at room temperature. This step installs the benzyl linker connecting the heterocycle to the acetamide moiety.
Formation of the Acetamide Group
The benzyl amine intermediate is then acylated with acetic anhydride or acetyl chloride to form the acetamide group. Amidation reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Alternatively, amidation can be achieved using carbodiimide coupling agents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of acetic acid, facilitating amide bond formation with the benzyl amine.
Purification and Characterization
The final product is purified by column chromatography (silica gel) using solvent mixtures like ethyl acetate/petroleum ether.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the chemical structure.
- Infrared (IR) spectroscopy to identify functional groups (amide carbonyl, thiadiazole ring vibrations).
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify purity and composition.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Time/Temp | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of 1,3,4-thiadiazole | Benzohydrazide + CS2 + KOH in ethanol | 16 h, RT | 75-85 | Filtration and ether wash |
| Cyclization to triazole-thiadiazole | Hydrazine monohydrate reflux in water | 4 h, reflux | 70-80 | Precipitation of white solid |
| Thiol alkylation (benzylation) | Benzyl halide + K2CO3 in DMF | 12 h, RT | 65-80 | Alkylation at 6-position |
| Amidation | Acetic anhydride or EDC/HOBt coupling in acetonitrile | 24 h, RT | 60-75 | Formation of acetamide group |
| Purification | Silica gel chromatography | - | - | EtOAc/Petroleum ether solvent system |
Research Discoveries and Notes
The fused triazolo-thiadiazole scaffold is known for diverse biological activities, including anticancer, antimicrobial, and antiviral effects.
The trifluoromethyl group enhances lipophilicity and metabolic stability, often improving biological activity and membrane permeability.
Amidation using carbodiimide coupling agents such as EDC/HOBt is a mild and efficient method for forming amide bonds without harsh conditions that might degrade sensitive heterocycles.
The synthetic route is modular, allowing for variation of the benzyl substituent and acetamide group to optimize biological properties.
Analytical data such as melting points, IR bands (amide C=O ~1700 cm^-1), and NMR chemical shifts (benzyl CH2 ~4.5 ppm, amide NH ~10-12 ppm) confirm the structure and purity of the final compound.
Chemical Reactions Analysis
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.
Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Membrane Integrity: In antifungal applications, the compound disrupts membrane integrity, inhibiting the growth of pathogenic fungi.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Inhibitory Potency (IC₅₀) and Activity
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity compared to phenyl or halogenated analogs (e.g., ’s 5d–5f with -F/-Cl). This may improve membrane permeability .
- Benzyl-Acetamide vs. Adamantyl: Adamantyl-substituted analogs () exhibit bulkier substituents, which may reduce solubility but enhance receptor binding in hydrophobic pockets.
- Nitro vs. Trifluoromethyl : Nitrophenyl derivatives () show strong electron-withdrawing effects but may suffer from metabolic instability compared to -CF₃ .
Key Observations :
- Planarity and Packing : The triazolo-thiadiazole core is planar in most analogs, but substituents like benzyl-acetamide (target) or ibuprofen-derived groups () introduce dihedral angles (e.g., 74.34° in ), affecting crystallinity and solubility .
- Synthesis Yields : POCl₃-mediated methods () yield 49–80%, while phase-transfer catalysis () achieves higher yields (77–80%) for pyridyl analogs .
Pharmacological Profiles
- Antimicrobial Activity : Adamantyl derivatives () and morpholinylmethyl analogs () show broad-spectrum antimicrobial effects, while nitrophenyl compounds () target TNF-α .
- Kinase Inhibition : The target compound’s -CF₃ group may mimic halogenated analogs () in binding ATP pockets of kinases like CDK5/p25 .
- Vasodilation : Pyridyl-substituted triazolo-thiadiazoles () exhibit vasodilatory effects, suggesting the target’s benzyl-acetamide could be modified for cardiovascular applications .
Biological Activity
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound integrates the triazole and thiadiazole moieties, which are recognized for their pharmacological potential across various therapeutic areas.
Biological Activity
The biological activity of this compound can be attributed to the structural characteristics of its components. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability.
Key Biological Activities
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory Effects :
- Anticonvulsant Properties :
- Neuroprotective Effects :
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many thiadiazole and triazole derivatives act by inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : These compounds may interact with various receptors in the body to modulate physiological responses.
- Cellular Pathway Interference : By affecting signaling pathways related to inflammation or cell proliferation, these compounds can exert therapeutic effects.
Case Studies
- Antimicrobial Screening :
- Anticancer Evaluation :
- Anti-inflammatory Assessment :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing triazolo-thiadiazole derivatives like N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide?
- Methodological Answer : Triazolo-thiadiazoles are typically synthesized via cyclocondensation of substituted thiosemicarbazides with carboxylic acids or their derivatives. For example, intermolecular condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives has been used to form the triazolo-thiadiazole core . Optimization of reaction conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 80–100°C) is critical for yield improvement. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can X-ray crystallography validate the structural integrity of triazolo-thiadiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, triazolo-thiadiazole derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with bond lengths (C–C: 1.35–1.50 Å) and angles (C–S–N: ~105°) consistent with aromatic heterocycles. Data collection at 113–296 K minimizes thermal motion artifacts. R factors < 0.05 and data-to-parameter ratios > 13 ensure reliability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C; benzyl protons at δ 4.5–5.0 ppm for ¹H) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 5 ppm error).
- IR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and triazole/thiadiazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., trifluoromethyl) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., 4-chlorophenyl, p-tolyl) reveal trends. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity (logP ~2.5–3.5), improving membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like heparanase (IC₅₀: 3–12 µg/mL in triazolo-thiadiazole inhibitors) .
Q. What strategies resolve discrepancies in biological activity data across similar compounds?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell-based vs. enzyme inhibition). Normalize data using positive controls (e.g., heparin for heparanase inhibition). Validate via orthogonal assays (e.g., SPR for binding kinetics, Western blotting for downstream effector modulation). Statistical tools (e.g., ANOVA, Tukey’s test) identify significant differences .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Methodological Answer : Analyze packing diagrams for intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Introducing polar groups (e.g., –OH, –NH₂) at non-critical positions disrupts hydrophobic packing, enhancing aqueous solubility. For example, methoxy-substituted derivatives show 2–3× higher solubility than halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
